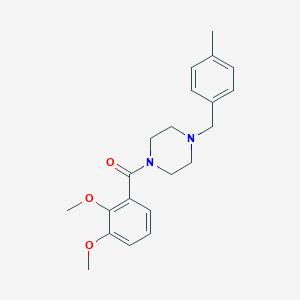![molecular formula C25H24N2O3 B247569 Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)
Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is a compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines and to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have activity against certain viruses, suggesting that it may have potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone in lab experiments is its potential as a new drug candidate. It has been shown to have activity against cancer cell lines, bacteria, and viruses, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone. One area of research could be the further elucidation of its mechanism of action, which could help to identify new targets for drug development. Additionally, research could focus on optimizing the synthesis method for this compound, as well as improving its solubility in water. Finally, research could focus on developing new derivatives of this compound with improved activity against cancer, bacteria, and viruses.
Métodos De Síntesis
The synthesis of Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone involves the reaction of 4-(3-methoxybenzoyl)piperazine with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction occurs via a Suzuki coupling reaction, which results in the formation of the final product. The synthesis of this compound has been reported in the literature, and it has been found to be a reliable and efficient method for producing the compound.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been studied for its potential applications in scientific research. It has been found to have activity against certain cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, it has been shown to have activity against certain bacterial strains, suggesting that it may have applications in the development of new antibiotics.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
[4-(3-methoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H24N2O3/c1-30-23-9-5-8-22(18-23)25(29)27-16-14-26(15-17-27)24(28)21-12-10-20(11-13-21)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3 |
Clave InChI |
KTKDAZYXINMLML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)


![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)


![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)